2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22ClN3OS and its molecular weight is 472. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical (NLO) Properties
Pyrimidine derivatives, particularly those involving thiopyrimidine structures, have been studied for their nonlinear optical (NLO) properties. These compounds exhibit significant NLO behavior, making them candidates for optoelectronic applications. Research on phenyl pyrimidine derivatives, including those with a 3-chlorobenzylthio group, has demonstrated their potential in NLO applications due to their considerable NLO character. These findings suggest the relevance of such compounds in the development of materials for high-tech optoelectronic devices (Hussain et al., 2020).
Antifolate Activity
Some pyrimidine derivatives have been synthesized as potential antifolate agents, targeting dihydrofolate reductase (DHFR), an enzyme critical in the folate pathway, which is a target for cancer and antimicrobial therapies. Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines has identified these compounds as potent inhibitors of human DHFR, demonstrating their potential as antitumor agents. This suggests that related compounds, including those with a 3-chlorobenzylthio group, may have similar applications in the development of new antifolate-based therapies (Gangjee et al., 2007).
Antimicrobial Activity
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise against various microbial strains, indicating their potential as leads for developing new antimicrobial agents. The synthesis approach, involving green chemistry principles, underscores the relevance of such compounds in pharmaceutical research (Shi et al., 2018).
Antitumor Activity
Research into thieno[3,2-d]pyrimidine derivatives has uncovered their potential in anticancer therapy. Novel derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including breast, cervical, and colon cancer cells. These studies suggest that pyrimidine derivatives, particularly those with specific substituents like a 3-chlorobenzylthio group, could be valuable in the search for new anticancer drugs (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3OS/c1-2-18-11-13-22(14-12-18)31-26(32)25-24(23(16-29-25)20-8-4-3-5-9-20)30-27(31)33-17-19-7-6-10-21(28)15-19/h3-16,29H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONUDRRQNLWVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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